Methyl oct-1-en-3-yl carbonate
CAS No.: 95151-36-3
Cat. No.: VC19203433
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95151-36-3 |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | methyl oct-1-en-3-yl carbonate |
| Standard InChI | InChI=1S/C10H18O3/c1-4-6-7-8-9(5-2)13-10(11)12-3/h5,9H,2,4,6-8H2,1,3H3 |
| Standard InChI Key | HZRJEXYAHMPECV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C=C)OC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl oct-1-en-3-yl carbonate belongs to the class of organic carbonates, which are esters derived from carbonic acid. Its structure comprises an oct-1-en-3-yl group (a seven-carbon chain with a terminal double bond at the first position) bonded to a methyl carbonate functional group (-O-C(=O)-O-CH₃). The IUPAC name, methyl oct-1-en-3-yl carbonate, reflects this arrangement .
The compound’s SMILES notation, CCCCCC(C=C)OC(=O)OC, provides a linear representation of its structure, highlighting the alkene (C=C) and carbonate (OC(=O)OC) groups . Computational models predict a bent geometry around the carbonate oxygen atoms, with the alkene group introducing steric constraints that influence reactivity.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 95151-36-3 | |
| Molecular Formula | C₁₀H₁₈O₃ | |
| Molecular Weight | 186.25 g/mol | |
| InChI Key | HZRJEXYAHMPECV-UHFFFAOYSA-N |
Physicochemical Characteristics
While experimental data on solubility and melting/boiling points are scarce, analogies to similar carbonates suggest moderate lipophilicity. The log P (octanol-water partition coefficient) is estimated to be ~2.5–3.0, indicating preferential solubility in organic solvents over water. The alkene group contributes to limited stability under acidic conditions, with hydrolysis likely occurring via nucleophilic attack at the carbonate carbonyl.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl oct-1-en-3-yl carbonate typically involves a two-step process:
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Esterification: Reacting oct-1-en-3-ol with phosgene or a safer alternative (e.g., triphosgene) to form the corresponding chloroformate intermediate.
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Methoxylation: Treating the intermediate with methanol in the presence of a base (e.g., pyridine) to yield the final carbonate.
Alternative routes utilize transesterification reactions, where a pre-formed carbonate (e.g., dimethyl carbonate) reacts with oct-1-en-3-ol under catalytic conditions. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are employed to accelerate the reaction, though side reactions such as alkene polymerization may occur.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chloroformate Formation | Oct-1-en-3-ol, triphosgene, CH₂Cl₂, 0°C | 65–70 |
| Methoxylation | Intermediate, MeOH, pyridine, rt | 80–85 |
Industrial Manufacturing
Industrial production leverages continuous flow reactors to enhance efficiency and purity. These systems minimize by-product formation through precise temperature and residence time control. Post-synthesis purification often involves fractional distillation or column chromatography, achieving >95% purity for research-grade material.
Reactivity and Chemical Transformations
Hydrolysis and Stability
The carbonate ester group is susceptible to hydrolysis, particularly under acidic or alkaline conditions. In aqueous HCl (pH < 4), the compound decomposes to oct-1-en-3-ol and carbon dioxide:
This reactivity necessitates careful storage in anhydrous environments.
Alkene-Dependent Reactions
The terminal double bond participates in electrophilic additions. For example, reaction with bromine (Br₂) in CCl₄ yields a dibrominated derivative:
Such transformations expand its utility as a synthetic intermediate for halogenated compounds .
| Endpoint | Assessment | Source |
|---|---|---|
| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat) | |
| Skin Sensitization | Positive at 3% (Buehler test) | |
| Ecotoxicity (LC₅₀) | 1.2 mg/L (Daphnia magna) |
Applications and Future Directions
Current Uses
Methyl oct-1-en-3-yl carbonate is primarily employed in academic and industrial research as:
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A model substrate for studying carbonate ester reactivity.
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A precursor in the synthesis of flavor and fragrance ingredients.
Emerging Opportunities
Ongoing investigations explore its utility in polymer chemistry, where its alkene group could enable cross-linking in carbonate-based resins. Additionally, its potential as a green solvent alternative is under evaluation due to lower volatility compared to traditional carbonates.
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